Methyl(tripropyl)silane

molecular weight organosilicon series physical property

Methyl(tripropyl)silane (CAS 995-24-4), with molecular formula C₁₀H₂₄Si and molecular weight 172.38 g/mol, is an organosilicon compound featuring a tetrahedral silicon center bonded to three n-propyl groups and one methyl group. It exists as a colorless liquid at room temperature with a density of 0.878 g/mL at 25°C, a boiling point of 83°C at 13 mmHg, and a refractive index of n20/D 1.401.

Molecular Formula C10H24Si
Molecular Weight 172.38 g/mol
Cat. No. B12105369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl(tripropyl)silane
Molecular FormulaC10H24Si
Molecular Weight172.38 g/mol
Structural Identifiers
SMILESCCC[Si](C)(CCC)CCC
InChIInChI=1S/C10H24Si/c1-5-8-11(4,9-6-2)10-7-3/h5-10H2,1-4H3
InChIKeyKWJGAZUCDCAJLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl(tripropyl)silane (CAS 995-24-4): Core Properties and Structural Baseline for Procurement Evaluation


Methyl(tripropyl)silane (CAS 995-24-4), with molecular formula C₁₀H₂₄Si and molecular weight 172.38 g/mol, is an organosilicon compound featuring a tetrahedral silicon center bonded to three n-propyl groups and one methyl group [1]. It exists as a colorless liquid at room temperature with a density of 0.878 g/mL at 25°C, a boiling point of 83°C at 13 mmHg, and a refractive index of n20/D 1.401 . The compound is soluble in common organic solvents including alcohols, ethers, and hydrocarbons, with reported applications as a chemical reagent in organic synthesis and as a surface treatment agent .

Why Methyl(tripropyl)silane Cannot Be Casually Replaced by Tripropylsilane or Tetrapropylsilane


Within the organosilicon class, compounds sharing similar nomenclature—such as tripropylsilane (C₉H₂₂Si, 158.36 g/mol) and tetrapropylsilane (C₁₂H₂₈Si, 200.44 g/mol)—exhibit distinct physicochemical properties driven by systematic substitution patterns [1]. The substitution of one propyl group with a methyl group in methyl(tripropyl)silane alters molecular weight, boiling point, density, and flash point compared to both its lower and higher homologs . These property differences directly impact practical considerations including volatility during processing, storage classification requirements, and compatibility with existing synthetic workflows, making generic in-class substitution untenable without empirical verification of performance equivalence [2].

Quantitative Differentiation of Methyl(tripropyl)silane: Property Data for Scientific Selection


Molecular Weight Differentiation: Methyl(tripropyl)silane vs. Tripropylsilane vs. Tetrapropylsilane

Methyl(tripropyl)silane (C₁₀H₂₄Si) possesses a molecular weight of 172.38 g/mol, representing an intermediate value between the lower homolog tripropylsilane (C₉H₂₂Si, 158.36 g/mol) and the fully propyl-substituted tetrapropylsilane (C₁₂H₂₈Si, 200.44 g/mol) [1]. This systematic difference of approximately 14 g/mol per methylene unit substitution reflects the compound's position in the homologous series, providing predictable mass-based differentiation for gravimetric and stoichiometric applications [2].

molecular weight organosilicon series physical property

Boiling Point at Reduced Pressure: Methyl(tripropyl)silane vs. Tripropylsilane

Under reduced pressure conditions (13 mmHg), methyl(tripropyl)silane exhibits a boiling point of 83°C . In contrast, tripropylsilane (C₉H₂₂Si) under standard atmospheric pressure (760 mmHg) exhibits a boiling point of 170°C . While direct pressure-matched comparison data are not available from the literature, the substantial difference in boiling point at comparable pressures indicates distinct volatility profiles relevant to purification and handling .

boiling point volatility vacuum distillation

Density Comparison: Methyl(tripropyl)silane vs. Tripropylsilane

Methyl(tripropyl)silane demonstrates a measured density of 0.878 g/mL at 25°C . Tripropylsilane, by comparison, exhibits a lower density of 0.758 g/mL at 25°C . This represents an approximately 15.8% higher density for the methyl-substituted derivative relative to the trihydrido-propyl analog.

density liquid handling gravimetric measurement

Flash Point Comparison: Methyl(tripropyl)silane vs. Tripropylsilane

Methyl(tripropyl)silane exhibits a flash point of 140°F (60°C) . Tripropylsilane has a reported flash point of 110°F (43.3°C) to 110°F (43°C) . The approximately 30°F (16.7°C) higher flash point for methyl(tripropyl)silane indicates reduced flammability hazard relative to its trihydrido counterpart under equivalent ambient conditions.

flash point safety classification storage requirements

Rotatable Bond Count and Conformational Flexibility

Methyl(tripropyl)silane possesses 6 rotatable bonds as computed from its molecular structure [1]. This value reflects the conformational flexibility imparted by three n-propyl chains attached to the central silicon atom, each contributing two C-C rotatable bonds. While direct comparator data for structurally analogous silanes are not consolidated in the current literature, the rotatable bond count serves as a quantitative descriptor of molecular flexibility that may correlate with physical properties including viscosity and entropic contributions to binding.

rotatable bonds conformational flexibility molecular dynamics

Topological Polar Surface Area and Lipophilicity Implications

Methyl(tripropyl)silane has a computed topological polar surface area (TPSA) of 0 Ų, reflecting the complete absence of polar heteroatoms (oxygen, nitrogen) in its molecular framework [1]. This TPSA value is characteristic of purely hydrocarbon-substituted silanes lacking Si-H or Si-O bonds. By class-level inference, this property predicts high lipophilicity and limited aqueous solubility, consistent with observed solubility in nonpolar organic solvents such as hydrocarbons and ethers .

TPSA lipophilicity partition coefficient

Optimal Application Scenarios for Methyl(tripropyl)silane in Research and Industrial Settings


Stoichiometric Organic Synthesis Requiring Precise Molar Calculations

In synthetic protocols where stoichiometric precision is critical, the defined molecular weight of 172.38 g/mol for methyl(tripropyl)silane enables accurate mass-based reagent preparation . The 14 g/mol difference from tripropylsilane (158.36 g/mol) means that using the wrong compound would introduce approximately 8.8% error in molar calculations. Methyl(tripropyl)silane is specified as an active silicon reagent participating in esterification and etherification reactions , making accurate mass-to-mole conversions essential for reproducible synthetic outcomes.

Volatile Compound Recovery via Vacuum Distillation

With a boiling point of 83°C at 13 mmHg , methyl(tripropyl)silane is amenable to purification and recovery by vacuum distillation at moderate temperatures. This volatility profile is relevant to synthetic workups involving solvent evaporation under reduced pressure, where the compound's behavior under vacuum conditions differs from that of structurally related silanes requiring atmospheric pressure distillation.

Liquid-Liquid Extraction with Density-Based Phase Separation

The density of 0.878 g/mL at 25°C for methyl(tripropyl)silane is substantially higher than that of tripropylsilane (0.758 g/mL) . This density differential translates to distinct phase behavior in biphasic reaction systems and liquid-liquid extraction workflows. In aqueous-organic separations, the denser methyl-substituted derivative may exhibit different settling characteristics, potentially affecting extraction efficiency and organic layer recovery.

Flammable Liquid Handling with Moderate Safety Thresholds

With a flash point of 140°F (60°C) , methyl(tripropyl)silane falls within a moderate flammability hazard classification. This flash point is approximately 30°F higher than that of tripropylsilane (110°F, 43.3°C) , indicating reduced ignition risk under typical laboratory handling conditions. Applications involving ambient temperature processing or mild heating may benefit from this higher flash point threshold, though standard flammable liquid safety protocols remain applicable.

Technical Documentation Hub

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